molecular formula C11H15FN2 B2856492 N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine CAS No. 2198592-52-6

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine

Cat. No. B2856492
CAS RN: 2198592-52-6
M. Wt: 194.253
InChI Key: SKSKBUFWCFQTAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a suitable 2-fluorocyclopentyl derivative. Fluorinated compounds are often synthesized using specialized techniques due to the unique properties of fluorine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, and a cyclopentyl ring substituted with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the fluorocyclopentyl group could undergo nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, and the amine group could influence its solubility and reactivity .

Scientific Research Applications

Synthesis of Novel Fluoropicolinate Herbicides

The study by Johnson et al. (2015) describes a method for synthesizing 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines, and it provides access to picolinic acids with various substituents that were previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Antibacterial Activity of Pyridonecarboxylic Acids

Egawa et al. (1984) conducted research on pyridonecarboxylic acids, focusing on their antibacterial activity. They synthesized a range of compounds and found that specific derivatives exhibited more significant antibacterial activity than enoxacin, a known antibiotic. This research highlights the potential of these compounds in treating bacterial infections (Egawa et al., 1984).

Fluoropyridine in DNA Research

Solodinin et al. (2019) synthesized 5-fluoro-2′-deoxycytidine for studying the B/Z-DNA transition using 19F NMR spectroscopy. This research provides insights into the structural aspects of DNA and the impact of modified nucleosides on DNA's conformation (Solodinin et al., 2019).

Fluoro-functionalized Polymeric N-heterocyclic Carbene-Zinc Complexes

Yang et al. (2015) designed and synthesized fluoro-functionalized polymeric N-heterocyclic carbene-Zinc complexes, demonstrating their efficiency in catalyzing the formylation and methylation of amines using CO2. This work contributes to the development of environmentally friendly and efficient catalysts for organic synthesis (Yang et al., 2015).

Luminescent Gold(I) Carbenes from 2-Pyridylisocyanide Complexes

Bartolomé et al. (2008) explored the synthesis and characterization of isocyanide and carbene gold(I) complexes. These complexes display luminescent properties and provide insights into intramolecular and intermolecular hydrogen-bonding interactions, useful in the development of new luminescent materials (Bartolomé et al., 2008).

Neuronal Nitric Oxide Synthase Inhibition by Pyrrolidinomethyl 2-Aminopyridine Derivatives

Ji et al. (2010) designed and synthesized amino pyrrolidinomethyl 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). Their work contributes to the understanding of nNOS as a therapeutic target for neurodegenerative disorders (Ji et al., 2010).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, fluorinated compounds often have unique biological activities, and the amine group could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the interesting features of its structure, it could be a valuable target for research in areas such as medicinal chemistry .

properties

IUPAC Name

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSKBUFWCFQTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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